![molecular formula C21H16ClFN4O2 B2822139 N-(3-chloro-4-methylphenyl)-1-(4-fluorophenyl)-3-methyl-4-oxo-4,7-dihydro-1H-pyrazolo[3,4-b]pyridine-5-carboxamide CAS No. 898457-92-6](/img/structure/B2822139.png)
N-(3-chloro-4-methylphenyl)-1-(4-fluorophenyl)-3-methyl-4-oxo-4,7-dihydro-1H-pyrazolo[3,4-b]pyridine-5-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound “N-(3-chloro-4-methylphenyl)-1-(4-fluorophenyl)-3-methyl-4-oxo-4,7-dihydro-1H-pyrazolo[3,4-b]pyridine-5-carboxamide” is a novel positive allosteric modulator of the metabotropic glutamate receptor 4 (mGlu4) . The efficacy of positive allosteric modulators (PAMs) of mGlu4 in preclinical rodent models of Parkinson’s disease has been established by a number of groups .
Synthesis Analysis
The synthesis of this compound started from a common picolinamide core scaffold and involved the evaluation of a number of amide bioisosteres leading to the novel pyrazolo[4,3-b]pyridine head group .Molecular Structure Analysis
The molecular structure of this compound is complex, with multiple functional groups including a pyrazolo[4,3-b]pyridine head group .Scientific Research Applications
1. Synthesis and Structural Analysis
- Compounds similar to the queried chemical, specifically 3-aryl-5-cyanopyrazolo[3,4-b]pyridines, have been synthesized and analyzed using NMR and X-ray diffraction studies. These studies provide insights into the preferred structures of these compounds in solution and their crystalline forms (J. Quiroga et al., 1999).
2. Pharmacological Potential
- Research on derivatives of pyrazolo[3,4-b]pyridine has identified their potential as inhibitors of specific kinases, suggesting possible therapeutic applications. For instance, substituted N-(4-(2-aminopyridin-4-yloxy)-3-fluoro-phenyl)-1-(4-fluorophenyl)-2-oxo-1,2-dihydropyridine-3-carboxamides have been shown to be potent and selective Met kinase inhibitors (G. M. Schroeder et al., 2009).
3. Anticancer Activity
- Novel series of compounds similar to the queried chemical, such as 6-aryl-3-methyl-1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-4(5H)-ones, have been synthesized and evaluated for their cytotoxic activities against cancer cell lines, indicating their potential use in cancer research (A. Rahmouni et al., 2016).
4. Synthesis of Fluorophores
- Derivatives of pyrazolo[1,5-a]pyrimidines have been used for the preparation of functional fluorophores, indicating their potential application in the development of novel fluorescent compounds for various uses, including bioimaging and sensor development (Juan C Castillo et al., 2018).
5. Corrosion Inhibition
- Pyrazolopyridine derivatives have been investigated as potential corrosion inhibitors for mild steel in acidic environments. This suggests potential industrial applications in protecting metals against corrosion (A. Dandia et al., 2013).
Mechanism of Action
properties
IUPAC Name |
N-(3-chloro-4-methylphenyl)-1-(4-fluorophenyl)-3-methyl-4-oxo-7H-pyrazolo[3,4-b]pyridine-5-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H16ClFN4O2/c1-11-3-6-14(9-17(11)22)25-21(29)16-10-24-20-18(19(16)28)12(2)26-27(20)15-7-4-13(23)5-8-15/h3-10H,1-2H3,(H,24,28)(H,25,29) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VHGYLPPUFVWACF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)NC(=O)C2=CNC3=C(C2=O)C(=NN3C4=CC=C(C=C4)F)C)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H16ClFN4O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
410.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![Tert-butyl 4-[tert-butyl(dimethyl)silyl]oxy-2-methylpiperidine-1-carboxylate](/img/structure/B2822056.png)


![2-Amino-7-methyl-5-oxo-4-(3,4,5-trimethoxyphenyl)-4,5-dihydropyrano[4,3-b]pyran-3-carbonitrile](/img/structure/B2822060.png)
![N-(2-fluorophenyl)-7-methyl-4-oxo-4H-pyrido[1,2-a]thieno[2,3-d]pyrimidine-2-carboxamide](/img/structure/B2822062.png)
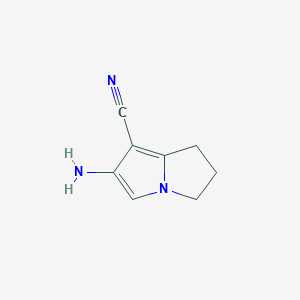
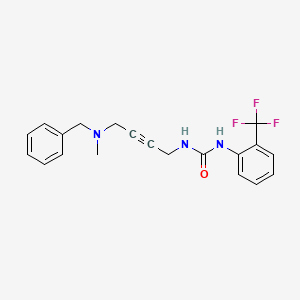
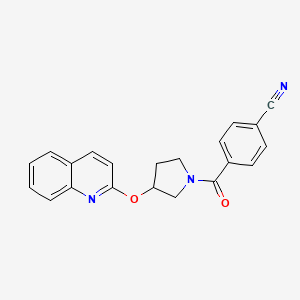
![(3Ar,6aS)-3a,5-dimethyl-1,2,3,4,6,6a-hexahydropyrrolo[3,4-c]pyrrole](/img/structure/B2822069.png)
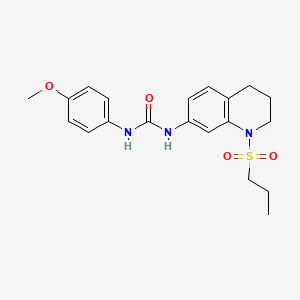
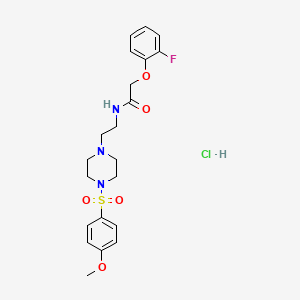
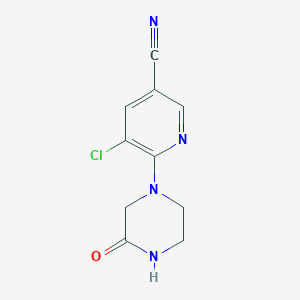
![3-(tetrahydro-2-furanylmethyl)thieno[3,2-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B2822077.png)
![2,3-dimethyl-5H,6H,7H,8H-imidazo[1,2-a]pyrimidine hydrochloride](/img/structure/B2822078.png)